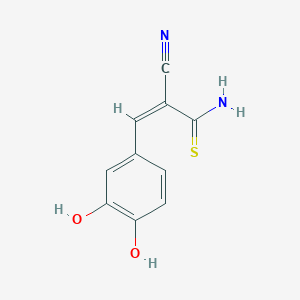

Tyrphostin AG 213

Description

Historical Context and Discovery of Tyrosine Kinase Inhibitors (TKIs)

The discovery of protein tyrosine phosphorylation in 1979 by Tony Hunter's lab marked a pivotal moment in understanding cellular signaling nih.govsalk.edu. This finding revealed a novel cellular switch, demonstrating that an animal tumor virus transforming protein, polyoma T antigen, possessed tyrosine phosphorylating activity nih.govsalk.edu. Subsequent research in the early 1980s quickly established that both the v-Src protein from Rous sarcoma virus and the epidermal growth factor receptor (EGFR) exhibited intrinsic tyrosine kinase (TK) activity nih.gov. Furthermore, it was shown that epidermal growth factor (EGF) could rapidly induce tyrosine phosphorylation of proteins in A431 human tumor cells nih.gov.

This understanding of aberrant tyrosine phosphorylation as a major driver of cancer spurred efforts to develop small molecule inhibitors targeting oncogenic TKs nih.gov. The term "tyrphostins," a contraction of "tyrosine phosphorylation inhibitor," was coined in a 1988 publication that described the first systematic search and discovery of small-molecular-weight compounds capable of inhibiting the catalytic activity of EGFR wikipedia.org. These early tyrphostins were notable for their ability to inhibit tyrosine phosphorylation without affecting protein kinases that phosphorylate serine or threonine residues, and they could even discriminate between closely related protein tyrosine kinases like EGFR and HER2 wikipedia.org.

The development of tyrphostins by Alex Levitzki in 1988 represented the initial academic attempts at rational design of TKIs nih.gov. These early compounds effectively blocked EGF-dependent cell proliferation in A431 cells with minimal impact on EGF-independent proliferation nih.gov. This foundational work laid the groundwork for the development of numerous TKIs, including imatinib (B729) (Gleevec®), approved in 2001 for chronic myelogenous leukemia (CML), gefitinib, and erlotinib, which target the EGF receptor wikipedia.orgnih.govclevelandclinic.orgscielo.br. The advent of TKIs has significantly improved outcomes in diseases like CML, transforming it from a rapidly fatal condition into a manageable chronic illness wikipedia.orgnih.govclevelandclinic.orglls.org.

Research Significance of Tyrphostin AG 213 as a Protein Tyrosine Kinase (PTK) Modulator

This compound, also known as Tyrphostin 47, is a synthetic compound recognized for its inhibitory activity against protein tyrosine kinases (PTKs) caymanchem.comglpbio.commedkoo.com. It acts as an inhibitor of epidermal growth factor receptor (EGFR) kinase, with an IC₅₀ value of 2.4 µM in the human epidermoid carcinoma cell line A431 caymanchem.comglpbio.commedkoo.comtocris.combertin-bioreagent.com. Additionally, AG 213 demonstrates inhibitory effects on platelet-derived growth factor receptor (PDGFR) kinase, with an IC₅₀ of 3 µM, and p210bcr-abl kinase activity, with an IC₅₀ of 5.9 µM medkoo.comtocris.com.

The research significance of this compound stems from its role in elucidating the involvement of PTKs in various cellular processes. Studies have utilized AG 213 to investigate the impact of tyrosine kinase activity on cell proliferation and signal transduction pathways medkoo.com. For instance, AG 213 has been shown to interfere with human umbilical vein endothelial cell (HUVEC) focal adhesion and stress fiber formation, and to partially inhibit HUVEC migration in a concentration-dependent manner glpbio.com. It also inhibited adhesion-associated tyrosine phosphorylation of pp125FAK activity in HUVEC glpbio.com.

While AG 213 is characterized as a general broad-range tyrosine kinase inhibitor, some studies have noted its lack of effect on certain pathways, such as relaxin-stimulated cAMP response, suggesting that the relaxin receptor may not belong to the more common tyrosine kinase receptor types oup.com. Furthermore, research has explored the potential of tyrphostin derivatives, including AG 213, to inhibit DNA topoisomerase I (topo I) activity, offering additional explanations for their antiproliferative effects researchgate.netnih.gov. Although AG-555 was found to be more active in inhibiting topo I activity among the tested tyrphostins (AG-555, AG-18, and AG-213), this line of inquiry highlights the diverse targets that tyrphostins can influence beyond their primary PTK inhibition researchgate.netnih.gov.

The following table summarizes key inhibitory activities of this compound:

| Target Kinase | IC₅₀ Value (µM) | Cell Line/Context | Reference |

| EGFR kinase | 2.4 | A431 human epidermoid carcinoma cells | caymanchem.comglpbio.commedkoo.comtocris.combertin-bioreagent.com |

| PDGFR kinase | 3 | In vitro | medkoo.comtocris.com |

| p210bcr-abl kinase | 5.9 | In vitro | medkoo.com |

| Protein Kinase C | 60 | In vitro | tocris.com |

Overview of Protein Tyrosine Kinase Signaling Pathways in Cellular Regulation

Protein tyrosine kinases (PTKs) are a large family of enzymes critical for regulating a multitude of cellular processes, including cell signaling, growth, differentiation, survival, metabolism, and motility nih.govnumberanalytics.comnih.govontosight.aimdpi.com. They exert their control by catalyzing the transfer of a phosphate (B84403) group from ATP to specific tyrosine residues on target proteins, a process known as tyrosine phosphorylation nih.govontosight.aisinobiological.comcellsignal.com. This phosphorylation event can alter protein properties, leading to activation or inhibition of downstream signaling cascades nih.govnumberanalytics.comontosight.aisinobiological.com.

PTKs are broadly classified into two main categories:

Receptor Tyrosine Kinases (RTKs): These are transmembrane receptors that possess an extracellular ligand-binding domain, a single transmembrane helix, and an intracellular tyrosine kinase domain nih.govontosight.aimdpi.comcellsignal.comfrontiersin.org. Upon binding to extracellular ligands, typically polypeptide growth factors, RTKs undergo dimerization, which triggers their intrinsic tyrosine kinase activity and leads to autophosphorylation of tyrosine residues on the receptor nih.govmdpi.comcellsignal.com. These phosphorylated tyrosine residues then serve as docking sites for various adaptor and effector proteins, initiating complex intracellular signaling pathways nih.govcellsignal.com. Examples include the Epidermal Growth Factor Receptor (EGFR), Platelet-Derived Growth Factor Receptor (PDGFR), Fibroblast Growth Factor Receptor (FGFR), and Vascular Endothelial Growth Factor Receptor (VEGFR) families mdpi.comcellsignal.comfrontiersin.org.

Non-Receptor Tyrosine Kinases (NRTKs): These are cytoplasmic enzymes that lack a transmembrane domain and are activated through diverse mechanisms, including protein-protein interactions and post-translational modifications ontosight.aicellsignal.com. Important NRTK families include the Src family kinases, c-Abl, and Janus kinases (JAKs) cellsignal.com.

The activation of PTKs leads to the modulation of major cellular processes such as cell proliferation, differentiation, cytoskeletal rearrangement, cell migration, and apoptosis nih.govnumberanalytics.comontosight.aimdpi.com. Key downstream signaling pathways activated by PTKs include:

MAPK/ERK pathway: Often initiated by the binding of adaptor proteins like GRB2 to activated RTKs, leading to a cascade that regulates cell proliferation, differentiation, and survival nih.govmdpi.comcellsignal.comfrontiersin.org.

PI3K/Akt/mTOR pathway: Involved in cell growth, survival, and metabolism nih.govmdpi.comfrontiersin.org.

JAK/STAT pathway: Crucial for cytokine signaling and immune responses nih.govmdpi.comfrontiersin.org.

PLC-γ1 pathway: Involved in lipid signaling and calcium mobilization mdpi.com.

Src pathways: Play essential roles in various cellular functions, including immune responses and cell movement mdpi.comcellsignal.com.

The precise regulation of these PTK-mediated signaling pathways is vital for maintaining cellular function and homeostasis nih.gov. Conversely, aberrant PTK signaling, often due to genetic mutations or overexpression, is strongly implicated in the development and progression of numerous diseases, most notably cancers nih.govnih.govontosight.aimdpi.comuri.edunih.gov. This dysregulation makes PTKs attractive targets for therapeutic strategies aimed at preventing or treating these conditions nih.govnih.govnih.govmdpi.comuri.edu.

Table: Key Inhibitory Activities of this compound

| Target Kinase | IC₅₀ Value (µM) | Cell Line/Context | Reference |

| EGFR kinase | 2.4 | A431 human epidermoid carcinoma cells | caymanchem.comglpbio.commedkoo.comtocris.combertin-bioreagent.com |

| PDGFR kinase | 3 | In vitro | medkoo.comtocris.com |

| p210bcr-abl kinase | 5.9 | In vitro | medkoo.com |

| Protein Kinase C | 60 | In vitro | tocris.com |

Table: Overview of Protein Tyrosine Kinase Categories

| Category | Description | Examples | Cellular Roles |

| Receptor Tyrosine Kinases (RTKs) | Transmembrane receptors with extracellular ligand-binding and intracellular kinase domains. Activated by ligand binding and dimerization. | EGFR, PDGFR, FGFR, VEGFR | Cell growth, differentiation, survival, metabolism, migration, signal transduction |

| Non-Receptor Tyrosine Kinases (NRTKs) | Cytoplasmic enzymes lacking transmembrane domains. Activated by protein-protein interactions or post-translational modifications. | Src family kinases, c-Abl, JAKs | Cell growth, differentiation, survival, migration, immune responses, hematopoiesis |

Structure

3D Structure

Properties

Molecular Formula |

C10H8N2O2S |

|---|---|

Molecular Weight |

220.25 g/mol |

IUPAC Name |

(Z)-2-cyano-3-(3,4-dihydroxyphenyl)prop-2-enethioamide |

InChI |

InChI=1S/C10H8N2O2S/c11-5-7(10(12)15)3-6-1-2-8(13)9(14)4-6/h1-4,13-14H,(H2,12,15)/b7-3- |

InChI Key |

ZGHQGWOETPXKLY-CLTKARDFSA-N |

Isomeric SMILES |

C1=CC(=C(C=C1/C=C(/C#N)\C(=S)N)O)O |

Canonical SMILES |

C1=CC(=C(C=C1C=C(C#N)C(=S)N)O)O |

Pictograms |

Irritant |

Synonyms |

3,4-dihydroxy-alpha-cyanothiocinnamide 3,4-dihydroxy-alpha-cyanothiocinnamide, (E)-isomer AG 213 AG-213 AG213 alpha-cyano-3,4-dihydroxythiocinnamamide RG 50864 RG-50864 RG50864 tyrphostin 47 tyrphostin A47 tyrphostin AG-213 tyrphostin AG213 tyrphostin RG50864 |

Origin of Product |

United States |

Molecular Mechanisms of Action of Tyrphostin Ag 213

Identification and Characterization of Primary Protein Tyrosine Kinase Targets

Tyrphostin AG 213 has been identified as an inhibitor of several key receptor tyrosine kinases.

This compound is a potent inhibitor of epidermal growth factor receptor (EGFR) kinase activity. Research indicates an IC₅₀ value of 2.4 µM for EGFR kinase inhibition in the human epidermoid carcinoma cell line A431. medkoo.comtocris.comcaymanchem.comcaymanchem.com This inhibitory action blocks EGF-dependent cell proliferation. tocris.comcaymanchem.comcaymanchem.compsu.edu Studies have shown that this compound inhibits EGFR autophosphorylation and the EGF-dependent protein phosphorylation of intracellular target proteins in keratinocytes. psu.edu The antiproliferative activity of this compound quantitatively correlates with its potency in inhibiting EGFR kinase activity, suggesting a direct link between EGFR inhibition and its cellular effects. psu.edu Furthermore, this inhibition has been observed without significant cell cytotoxicity or a reduction in serine and threonine phosphorylation of many intracellular polypeptides. psu.edu The growth arrest induced by this compound is reversible, with cells resuming growth upon its removal. psu.edu

Beyond EGFR, this compound also inhibits platelet-derived growth factor receptor (PDGFR) kinase activity. Its IC₅₀ value for PDGFR inhibition is reported as 3.5 µM or 3 µM. medkoo.comtocris.com While effective against PDGFR, some studies suggest that this compound is a more potent EGFR kinase inhibitor compared to its effect on PDGFR. oup.com Early research indicated that this compound was less potent in inhibiting PDGF-dependent smooth muscle cell proliferation compared to other tyrphostins like AG 17, and it showed less discrimination between PDGF and serum-supported proliferation. oup.comresearchgate.net

Table 1: IC₅₀ Values for Primary Protein Tyrosine Kinase Targets of this compound

| Target Kinase | IC₅₀ (µM) | Reference |

| Epidermal Growth Factor Receptor (EGFR) | 2.4, 0.85 | medkoo.comtocris.comcaymanchem.commedchemexpress.com |

| Platelet-Derived Growth Factor Receptor (PDGFR) | 3.5, 3 | medkoo.comtocris.com |

| p210bcr-abl | 5.9 | medkoo.com |

| Protein Kinase C (PKC) | 60 | tocris.com |

This compound has been shown to weakly inhibit Protein Kinase C (PKC) with an IC₅₀ of 60 µM. tocris.compsu.edutocris.com While some tyrphostins have been explored for their effects on Focal Adhesion Kinase (FAK), specific detailed inhibition research for this compound on FAK is less prominent in the provided search results, though FAK is mentioned in the context of other kinase inhibitors and pathways. glpbio.comgoogle.comhaematologica.org

Interestingly, this compound has also been investigated for its effects on DNA topoisomerases. It has been found to inhibit topoisomerase II (IC₁₀₀ = 50 µM), but not topoisomerase I. medchemexpress.comnih.gov This is in contrast to other tyrphostin derivatives, such as AG-555, which inhibited topoisomerase I activity by blocking the binding of the enzyme to DNA. nih.govresearchgate.netaacrjournals.org The mechanism of action for tyrphostins inhibiting topoisomerase I differs from that of known topoisomerase I inhibitors like camptothecin. nih.govresearchgate.netaacrjournals.org

Regarding Bcr-Abl, this compound has been reported to inhibit p210bcr-abl kinase activity with an IC₅₀ value of 5.9 µM. medkoo.com The inhibition of Bcr-Abl tyrosine kinase activity by tyrphostins, including AG 213, has been associated with the induction of differentiation in chronic myelogenous leukemia (CML) cell lines like K562. ashpublications.orgnih.govmedchemexpress.com

Allosteric Modulation and Binding Kinetics Studies (e.g., ATP competition)

Tyrphostins, as a class of protein tyrosine kinase inhibitors, can act as ATP-competitive inhibitors or substrate-competitive inhibitors, or both. researchgate.netashpublications.org In the context of EGFR, this compound inhibits EGFR PTK activity by competing with both the peptide substrate and ATP. nih.gov This suggests that it interferes with the binding of ATP to the kinase domain, a common mechanism for many kinase inhibitors. imrpress.com Allosteric modulation involves binding to a site distinct from the ATP-binding site, which can stabilize or destabilize a particular kinase conformation. imrpress.com While tyrphostins are known to exhibit both ATP-competitive and allosteric inhibition, specific detailed studies on the allosteric modulation and binding kinetics of this compound itself, beyond its ATP competition, were not extensively detailed in the provided search results. researchgate.netimrpress.com

Impact on Downstream Signaling Cascades

The inhibition of upstream protein tyrosine kinases by this compound consequently impacts various downstream signaling pathways.

The MAPK/ERK pathway is a crucial signaling cascade involved in cell growth, proliferation, and differentiation, often activated by receptor tyrosine kinases like EGFR. frontiersin.orgucl.ac.uknih.govmedchemexpress.com While the search results confirm that this compound inhibits EGFR, which is an upstream activator of the MAPK/ERK pathway, direct detailed research specifically on the modulation of the MAPK/ERK pathway by this compound was not explicitly provided in the snippets. However, the general principle is that inhibition of EGFR would lead to a modulation (typically a reduction) in the activity of the downstream MAPK/ERK pathway. ucl.ac.uknih.govmedchemexpress.com

Table 2: Summary of this compound's Effects on Kinase Activity

| Target Kinase | Effect | IC₅₀ / IC₁₀₀ |

| EGFR Kinase | Inhibition | 2.4 µM, 0.85 µM |

| PDGFR Kinase | Inhibition | 3.5 µM, 3 µM |

| Protein Kinase C (PKC) | Weak Inhibition | 60 µM |

| Topoisomerase I | No Inhibition | N/A |

| Topoisomerase II | Inhibition | 50 µM (IC₁₀₀) |

| p210bcr-abl kinase | Inhibition | 5.9 µM |

PI3K/Akt/mTOR Pathway Modulation Research

The PI3K/Akt/mTOR pathway is a pivotal signaling cascade that plays a critical role in cellular growth, proliferation, survival, and metabolism, and its dysregulation is frequently observed in various malignancies mdpi.comfrontiersin.org. While this compound is a known inhibitor of several tyrosine kinases, direct and explicit research detailing its primary modulation of the PI3K/Akt/mTOR pathway is not as extensively documented as its effects on other kinases.

However, an indirect link can be inferred through its inhibition of Focal Adhesion Kinase (FAK). Research indicates that FAK has downstream targets that include the PI3K pathway ki.se. Therefore, by inhibiting FAK, this compound may indirectly influence the activity of the PI3K/Akt/mTOR pathway. This suggests a potential, albeit indirect, role for this compound in modulating this crucial survival pathway.

STAT Pathway Modulation Research

The Janus kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) pathway is a fundamental regulatory network that governs numerous cellular processes, including growth, differentiation, proliferation, immune responses, and tumorigenesis nih.govingentaconnect.comresearchgate.net. STAT proteins become activated through tyrosine phosphorylation, typically mediated by JAKs, in response to various cytokines and growth factors nih.govingentaconnect.com.

While other tyrphostins, such as AG-490, are well-documented inhibitors of the JAK-STAT pathway nih.govingentaconnect.comaacrjournals.org, specific research on this compound's direct modulation of the STAT pathway has yielded varied results. Notably, in a study investigating relaxin-stimulated cAMP response in human endometrial stromal cells (ESC) and THP-1 cells, this compound, despite being a broad-range tyrosine kinase inhibitor, demonstrated no significant effect on this specific signaling event oup.com. This finding highlights that while this compound broadly targets tyrosine kinases, its impact on specific downstream pathways like certain aspects of STAT signaling may be limited or absent depending on the cellular context and specific stimulus.

Focal Adhesion Kinase (FAK) Pathway Inhibition

This compound has been shown to be an effective inhibitor of Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, migration, and survival glpbio.combiologists.commolbiolcell.org.

Research findings demonstrate that this compound inhibits the adhesion-associated tyrosine phosphorylation of pp125FAK (FAK) in human umbilical vein endothelial cells (HUVEC) glpbio.commolbiolcell.org. This inhibition has significant consequences for cellular architecture and function, as it interferes with the formation of focal adhesions and stress fibers in HUVEC glpbio.commolbiolcell.org.

In vitro kinase assays have further confirmed that this compound directly inhibits pp125FAK activity molbiolcell.org. The functional implications of this inhibition include a doubling of the time required for wound closure in HUVEC monolayers treated with this compound, underscoring its role in modulating cell migration molbiolcell.org. Furthermore, in Swiss 3T3 fibroblasts, this compound was observed to prevent FAK phosphorylation and the subsequent assembly of cytoskeletal components in response to lysophosphatidic acid (LPA) biologists.com. These findings collectively highlight this compound's direct and significant inhibitory action on the FAK pathway, impacting cellular adhesion, cytoskeletal organization, and motility.

Cellular and Biochemical Effects of Tyrphostin Ag 213

Effects on Cell Proliferation and Cell Cycle Progression in Vitro

Tyrphostin AG 213 has been shown to block the proliferation of various cell types in vitro. For instance, it inhibits the proliferation of HT-29 human colon tumor cells at concentrations ranging from 45 to 450 µM. nih.gov In human umbilical vein endothelial cells (HUVEC), AG 213 interferes with focal adhesion and stress fiber formation and produces partial and incremental inhibition of HUVEC migration at concentrations of 25, 50, and 75 µM. nih.govapexbt.com Furthermore, it inhibits adhesion-associated tyrosine phosphorylation of pp125FAK in HUVEC, and both AG 213 and AG 808 have been shown to inhibit pp125FAK activity in in vitro kinase assays. nih.govmolbiolcell.org

The antiproliferative activity of tyrphostins, including AG 213, in human and guinea pig keratinocytes correlates quantitatively with their potency as inhibitors of EGF receptor autophosphorylation and EGF-dependent protein phosphorylation of intracellular target proteins. semanticscholar.orgpsu.edu Notably, AG 213 does not exhibit significant cytotoxicity or reduction in serine and threonine phosphorylation of many intracellular polypeptides in keratinocytes, indicating a specific effect on PTKs. semanticscholar.orgpsu.edu

While direct extensive research on this compound's specific cell cycle arrest mechanisms is limited, studies on other tyrphostins provide insights into general mechanisms. Certain tyrphostins, such as AG555, AG556, AG490, and AG494, have been reported to cause cell cycle arrest at late G1 and S phases by inhibiting the activation of the enzyme Cdk2. nih.gov These compounds lead to the accumulation of phosphorylated Cdk2 on tyrosine 15, which is believed to be the cause of its inhibition, leading to G1/S cell cycle arrest. nih.gov Another tyrphostin, AG17, has been shown to induce arrest at the G1 phase in lymphoma cells. researchgate.netresearchgate.net

Information directly linking this compound to antimitotic effects is not explicitly detailed in the provided search results. However, the broader class of tyrphostins, as inhibitors of protein tyrosine kinases involved in cell proliferation and differentiation, can indirectly affect processes leading to mitosis. For example, the inhibition of Cdk2 activation by certain tyrphostins, leading to G1/S phase arrest, would inherently prevent cells from progressing into the mitotic phase. nih.gov

Induction of Programmed Cell Death Pathways

This compound has been shown to induce programmed cell death in various cell lines.

A notable finding is that this compound (alpha-cyano-3,4-dihydroxycinnamthioamide) induces a specific type of programmed cell death, known as Clarke III type (non-lysosomal vesiculate cytoplasmic), in HT-29 human colon tumor cells. nih.gov This is distinct from the apoptosis induced by ATP analog non-selective tyrosine kinase inhibitors like Genistein. nih.gov The induction of this type of cell death by AG 213 suggests a unique modality for selective killing of tumor cells. nih.gov Research indicates that protein and RNA synthesis are necessary for this form of cell death, as Cycloheximide and Actinomycin-D reduced the effect of AG 213. nih.gov

While this compound is primarily associated with non-apoptotic programmed cell death in HT-29 cells, other tyrphostin derivatives have been shown to induce apoptosis. For instance, Erbstatin and the tyrphostin AG 786 have been found to induce apoptotic cell death, characterized by extensive degradation of cellular DNA and typical morphological modifications. nih.gov Tyrphostin AG17 has also been shown to induce apoptosis in lymphoma cells. researchgate.netresearchgate.net

Studies on related tyrphostins provide insights into potential mechanisms involving caspase activation and mitochondrial pathways, though direct evidence for this compound in these specific pathways is not explicitly detailed in the provided results. For example, the tyrphostin adaphostin (B1666600) has been shown to synergistically potentiate mitochondrial damage (e.g., cytochrome c release) and caspase activation, leading to apoptosis in human leukemia cells through a reactive oxygen species (ROS)-dependent mechanism. researchgate.net Other compounds that induce apoptosis, such as (E)-BCI, do so via the generation of reactive oxygen species (ROS) and activation of the intrinsic mitochondrial pathway. glpbio.comglpbio.com

Table 1: Effects of this compound on Cell Proliferation and Cell Death

| Cell Line/Type | Effect on Proliferation | Effect on Cell Death | Key Mechanism/Observation | Reference |

| HT-29 human colon tumor cells | Blocks proliferation (45-450 µM) | Induces Clarke III type (non-lysosomal vesiculate cytoplasmic) programmed cell death | Requires protein and RNA synthesis; distinct from apoptosis induced by Genistein | nih.gov |

| Human umbilical vein endothelial cells (HUVEC) | Interferes with focal adhesion and stress fiber formation; inhibits migration (25-75 µM) | Not explicitly stated as cell death, but affects viability and function | Inhibits adhesion-associated tyrosine phosphorylation of pp125FAK | nih.govapexbt.commolbiolcell.org |

| Human and guinea pig keratinocytes | Inhibits EGF-dependent proliferation; induces growth arrest | Low cytotoxicity; cells remain viable | Correlates with inhibition of EGF receptor autophosphorylation and intracellular protein phosphorylation | semanticscholar.orgpsu.edu |

Research Applications of Tyrphostin Ag 213 in Disease Models

Investigation in Fibrotic Disease Models

Tyrphostin AG 213 functions as an inhibitor of epidermal growth factor (EGF) receptor kinase, demonstrating an IC50 value of 2.4 µM in the human epidermoid carcinoma cell line A431. It also inhibits platelet-derived growth factor receptor (PDGFR) kinase with an IC50 of 3 µM. caymanchem.comtocris.com Both EGFR and PDGFR signaling pathways are recognized for their involvement in various cellular processes, including proliferation, differentiation, and survival, and their dysregulation can contribute to fibrotic conditions characterized by excessive extracellular matrix deposition and myofibroblast activation. glpbio.comnih.gov

Despite the general understanding that tyrosine kinase inhibitors, including those of the tyrphostin class, can modulate pathways implicated in fibrogenesis, specific detailed research findings and quantitative data tables focusing on the direct investigation of this compound in established in vivo or in vitro fibrotic disease models (such as pulmonary fibrosis, hepatic fibrosis, or renal fibrosis) are not extensively documented in the available literature. One study, investigating diverse signaling mechanisms related to relaxin (an anti-fibrotic agent), noted that this compound had no effect in that particular context. researchgate.net The existing literature primarily characterizes AG 213 based on its kinase inhibition profile and antiproliferative effects in cell lines unrelated to fibrotic disease models. caymanchem.comglpbio.comsemanticscholar.org Therefore, comprehensive data tables detailing its efficacy, specific mechanisms, or dose-response relationships in fibrotic models cannot be generated based on current search results.

Methodological Approaches in Tyrphostin Ag 213 Research

In Vitro Experimental Design and Techniques

In vitro studies are fundamental to characterizing the direct cellular and molecular interactions of Tyrphostin AG 213. These controlled laboratory experiments utilize various cell culture models and biochemical assays to assess its impact on cell behavior and protein activity.

Cell Culture Models and Assays (e.g., Proliferation assays, Trypan Blue exclusion, Flow Cytometry)

Cell culture models are extensively used to investigate the effects of this compound on cellular processes. Common cell lines employed in these studies include the human epidermoid carcinoma cell line A431, human umbilical vein endothelial cells (HUVEC), and primary cultures of human and guinea pig keratinocytes Current time information in Montgomery County, US.researchgate.net153.126.167googleapis.comnih.gov. Rabbit vascular smooth muscle cells have also been utilized researchgate.net.

Proliferation Assays: These assays measure the rate of cell growth and division. This compound has been shown to inhibit the epidermal growth factor (EGF)-dependent proliferation of human and guinea pig keratinocytes, leading to growth arrest researchgate.netgoogleapis.com. Notably, this growth arrest is reported to be fully reversible upon removal of the compound researchgate.netgoogleapis.com.

Trypan Blue Exclusion: This method is a common technique for assessing cell viability and cytotoxicity. It relies on the principle that live cells with intact membranes exclude the trypan blue dye, while dead cells with compromised membranes take it up nih.govfishersci.cauni.lu. Studies with this compound have indicated minimal cell death (ranging from 5% to 12%) even after prolonged incubation (4 days) with relatively high concentrations (50-150 µM), suggesting a low cytotoxic profile nih.gov.

Flow Cytometry: While not explicitly detailed for this compound in the provided information, flow cytometry is a powerful technique used in cell culture assays to analyze various cell properties, including cell cycle progression, apoptosis, and cell viability based on fluorescent markers fishersci.cauni.lu.

Protein Expression and Phosphorylation Analysis (e.g., Western Blotting, Immunoprecipitation, ELISA)

Analysis of protein expression and phosphorylation states is crucial for understanding the molecular targets and signaling pathways affected by this compound.

Western Blotting: This technique is widely used to detect specific proteins and their phosphorylation levels. Research has demonstrated that this compound inhibits adhesion-associated tyrosine phosphorylation of pp125FAK in HUVEC Current time information in Montgomery County, US.153.126.167. Furthermore, it has been shown to inhibit EGF-dependent protein phosphorylation of intracellular target proteins in keratinocytes researchgate.netgoogleapis.com. Importantly, no significant reduction in serine and threonine phosphorylation of various intracellular polypeptides was observed upon incubation with this compound, indicating a degree of specificity towards tyrosine phosphorylation researchgate.netgoogleapis.com.

ELISA (Enzyme-Linked Immunosorbent Assay): ELISA is a common immunochemical method for quantifying the presence of specific proteins or peptides in a sample. While the provided information does not detail specific ELISA applications for this compound, it is a standard technique for protein quantification and could be used to measure changes in protein expression or phosphorylation levels.

Gene Expression Profiling (e.g., RT-qPCR, RNA-Seq in related studies)

Gene expression profiling techniques are employed to understand how this compound influences gene transcription, providing insights into the broader cellular response.

RT-qPCR (Reverse Transcription quantitative Polymerase Chain Reaction): This method is a robust and sensitive approach for measuring the expression levels of specific known genes or pathways of interest. It is frequently used to validate findings from other gene expression profiling methods.

RNA-Seq (RNA Sequencing): RNA-Seq technologies offer a high-resolution and comprehensive view of gene expression by measuring mRNA levels at the transcription level. This technique can identify genes that are upregulated or downregulated in response to specific stimuli or treatments, providing valuable insights into cellular pathways and regulatory networks. While specific RNA-Seq data for this compound were not detailed, these methods are broadly applicable to understanding the transcriptional changes induced by such compounds.

Kinase Activity Assays (e.g., In Vitro Kinase Assays, Receptor Autophosphorylation Assays)

Kinase activity assays are central to defining the inhibitory potency and selectivity of this compound against various protein tyrosine kinases.

In Vitro Kinase Assays: These assays directly measure the enzymatic activity of purified kinases in the presence or absence of an inhibitor. Tyrphostins AG 213 and AG 808 have been shown to inhibit pp125FAK activity in such assays 153.126.167.

Receptor Autophosphorylation Assays: These assays assess the ability of a compound to inhibit the self-phosphorylation of receptor tyrosine kinases upon ligand binding. This compound is a known inhibitor of epidermal growth factor (EGF) receptor kinase, demonstrating an IC50 value of 2.4 µM in the human epidermoid carcinoma cell line A431 Current time information in Montgomery County, US.nih.gov. It also inhibits EGF receptor autophosphorylation in keratinocytes researchgate.netgoogleapis.com. Beyond EGFR, this compound also acts as an inhibitor of platelet-derived growth factor receptor (PDGFR) kinase with an IC50 of 3 µM. It exhibits a weaker inhibitory effect on protein kinase C, with an IC50 of 60 µM.

Table 1: Inhibitory Concentrations (IC50) of this compound on Various Kinases

| Kinase Target | IC50 (µM) | Cell Line/Context | Reference |

| Epidermal Growth Factor Receptor (EGFR) | 2.4 | Human epidermoid carcinoma cell line A431 | Current time information in Montgomery County, US.nih.gov |

| Platelet-Derived Growth Factor Receptor (PDGFR) | 3 | Not specified for IC50, but generally inhibited PDGFR kinase | |

| Protein Kinase C (PKC) | 60 | In vitro | |

| pp125FAK | Not specified | In vitro kinase assays in HUVEC | 153.126.167 |

In Vivo Experimental Design and Animal Models (e.g., Xenograft models)

In vivo experimental designs, particularly using animal models, are crucial for evaluating the systemic efficacy and biological effects of compounds like this compound within a living organism. These studies provide insights into pharmacodynamics and potential therapeutic applications that cannot be fully replicated in vitro.

Xenograft Models: Xenograft models are commonly used preclinical animal models, especially in cancer research. They involve implanting human tumor cells or tissues into immunodeficient animals (e.g., mice) to study tumor growth and response to treatment. While specific xenograft data for this compound was not detailed in the provided search results, tyrphostins, as a class of protein tyrosine kinase inhibitors, have demonstrated efficacy in vivo in preclinical models for various conditions, including anti-leukemic and anti-restenosis applications. These models are essential for assessing the ability of tyrosine kinase inhibitors to reduce tumor volume, inhibit angiogenesis, or block other disease-related processes in a complex biological system.

Comparative Analysis and Synergistic Research with Tyrphostin Ag 213

Comparison with Other Tyrosine kinase Inhibitors in Pre-clinical Settings

The tyrphostin family of TKIs comprises numerous compounds with varied selectivity and potency, which have been evaluated against other inhibitors in various preclinical models. semanticscholar.org

AG1478 : This tyrphostin is a potent and specific inhibitor of the Epidermal Growth Factor Receptor (EGFR) kinase. nih.gov Preclinical studies have shown that AG1478 is significantly more potent in inhibiting the growth of human glioma cells that express a truncated, constitutively active form of EGFR (EGFRvIII) compared to cells with the wild-type receptor. nih.gov In a comparative study using lung (A549) and prostate (DU145) cancer cell lines, the non-reversible inhibitor AG1478 was found to be a stronger cytostatic agent than the reversible inhibitor AG494, with a five-fold lower IC50. uj.edu.pl AG1478 at concentrations ≥ 2 µM reduced A549 cell growth to 40% of the control. uj.edu.pl

AG490 : Known as a JAK2 inhibitor, AG490 has been extensively studied in models of leukemia and autoimmune diseases. plos.orgnih.gov It has been shown to predominantly inhibit the growth of human B-precursor leukemic cells that have specific chromosomal translocations, such as the Philadelphia chromosome. nih.gov Studies in models of obstructive nephropathy demonstrated that AG490 reduces inflammation and fibrosis by inhibiting the JAK2/STAT3 pathway. plos.org Unlike AG1478, which targets EGFR, AG490's specificity for the JAK family of kinases defines its distinct biological effects. plos.org

Genistein : This naturally occurring isoflavone (B191592) is also a known TKI. nih.gov In studies on human inwardly-rectifying Kir2.1 channels expressed in HEK 293 cells, both Genistein and Tyrphostin AG556 were found to inhibit the channels via protein tyrosine kinase inhibition, suggesting a shared mechanism in this specific context. nih.gov The inhibitory effects of both compounds were countered by a protein tyrosine phosphatase inhibitor, confirming their action on the phosphorylation state of the channel. nih.gov

Imatinib (B729) : A well-established TKI, Imatinib potently inhibits the Bcr-Abl tyrosine kinase, c-Kit, and the receptor for platelet-derived growth factor (PDGF). nih.gov Its preclinical profile demonstrated significant inhibition of Bcr-Abl-positive cell lines and tumors. nih.govashpublications.org Unlike the broader-spectrum or different-target tyrphostins, Imatinib's development was highly targeted, leading to its revolutionary use in chronic myeloid leukemia (CML). ashpublications.org

| Compound | Primary Target(s) | Key Preclinical Finding | Reference |

|---|---|---|---|

| Tyrphostin AG1478 | EGFR | More potent against truncated EGFRvIII than wild-type EGFR in glioma cells. | nih.gov |

| Tyrphostin AG490 | JAK2 | Inhibits growth of B-precursor leukemic cells with Philadelphia chromosome. | nih.gov |

| Genistein | Broad-spectrum TKI | Inhibits Kir2.1 channels via PTK inhibition, a mechanism shared with Tyrphostin AG556. | nih.gov |

| Imatinib | Bcr-Abl, c-Kit, PDGFR | Effectively suppresses growth of Bcr-Abl-positive tumors in mice. | nih.gov |

| Erlotinib | EGFR | Produces stasis or regression of tumor growth in human cancer xenograft models. | cancernetwork.com |

| Gefitinib | EGFR | Demonstrates anti-tumor activity in non-small cell lung cancer models. | researchgate.net |

Synergistic Effects with Established Anti-Proliferative Agents in Research Models

The combination of TKIs with conventional cytotoxic agents or other targeted therapies is a key area of preclinical research aimed at enhancing anti-tumor efficacy and overcoming resistance.

Proteasome Inhibitors : Research has demonstrated a powerful synergistic interaction between tyrphostins and proteasome inhibitors. In human leukemia cells, the tyrphostin adaphostin (B1666600) (an adamantyl ester of AG957) was shown to interact synergistically with proteasome inhibitors like MG-132 and bortezomib (B1684674) to induce apoptosis. nih.gov This synergistic effect was found to be dependent on the generation of reactive oxygen species (ROS), leading to mitochondrial injury and caspase activation. nih.gov The combination of adaphostin and a proteasome inhibitor was toxic to primary AML samples but had little effect on normal hematopoietic progenitors, suggesting a potential therapeutic window. nih.gov

Cisplatin (B142131) : Cisplatin is a cornerstone of chemotherapy, and strategies to enhance its efficacy are actively sought. nih.gov While direct studies of Tyrphostin AG 213 with cisplatin are not detailed, the principle of combining TKIs with cisplatin is well-established. For instance, inhibition of the c-Src tyrosine kinase has been shown to restore sensitivity to cisplatin in resistant ovarian cancer cells. semanticscholar.orgscirp.org In another example, the natural product Genistein was found to enhance cisplatin's effects in cervical cancer cells by inducing apoptosis through the inhibition of ERK1/2 phosphorylation. mdpi.com These findings support the rationale for combining TKIs that modulate key survival pathways with DNA-damaging agents like cisplatin to achieve synergistic anti-tumor effects. nih.gov

| Tyrphostin/TKI | Combination Agent | Model System | Observed Synergistic Effect | Reference |

|---|---|---|---|---|

| Adaphostin (Tyrphostin) | Proteasome Inhibitors (MG-132, Bortezomib) | Human Leukemia Cells | Potent, ROS-dependent induction of apoptosis. | nih.gov |

| Genistein | Cisplatin | Cervical Cancer Cells | Enhanced apoptosis via inhibition of ERK1/2 phosphorylation. | mdpi.com |

| Anti-Src Kinase Peptide | Cisplatin | Colon and Ovarian Cancer Cells | Synergistic inhibition of cell growth in cisplatin-resistant cells. | semanticscholar.org |

Combination Therapy Approaches in Model Systems for Mechanistic Studies

Combining this compound or related compounds with other agents in preclinical models is crucial for elucidating the molecular mechanisms that underpin therapeutic synergy.

The investigation of adaphostin's synergy with proteasome inhibitors serves as a clear example of a mechanistic study. nih.gov Researchers used this combination in leukemia cell lines to demonstrate that the interaction leads to a potent induction of oxidative injury. nih.gov This was characterized by the inactivation of cytoprotective signaling pathways and a corresponding activation of the stress-related JNK cascade. nih.gov Such studies are vital as they move beyond observing a synergistic outcome to explaining why it occurs, providing a rationale for future clinical trial design.

Similarly, combination studies are designed to understand and overcome drug resistance. For example, preclinical models have been used to show that combining Erlotinib with chemotherapeutic agents like cisplatin can produce additive anti-tumor effects without a corresponding increase in toxicity. cancernetwork.com These model systems allow for the detailed molecular analysis of signaling pathways, cell cycle checkpoints, and apoptotic processes that are modulated by the combination therapy, offering insights that are not possible to obtain from single-agent studies alone.

Future Directions and Emerging Research Avenues for Tyrphostin Ag 213

Identification of Novel Molecular Targets and Off-Target Effects

While Tyrphostin AG 213 is recognized as a broad-range tyrosine kinase inhibitor, the precise spectrum of its molecular targets and potential off-target effects warrants further comprehensive investigation. Research has already indicated that this compound, alongside other tyrphostin derivatives like AG-555 and AG-18, can inhibit topoisomerase I activity in vitro, suggesting this enzyme as a novel molecular target beyond its primary action on EGF receptor kinase. harvard.eduresearchgate.net In this context, AG-555 exhibited the most potent inhibitory effect on topoisomerase I among the tested tyrphostins. harvard.eduresearchgate.net

Conversely, studies have also highlighted the specificity of AG 213 by demonstrating its lack of effect on certain signaling pathways. For instance, unlike other specific tyrphostins such as AG 1478, AG 527, and AG 879, this compound showed no inhibitory effect on relaxin-stimulated cAMP response in human ESC and THP-1 cells, even at relatively high concentrations. labsolu.ca This observation underscores the importance of detailed target profiling to fully delineate its selectivity and potential off-target interactions, which could lead to a better understanding of its therapeutic window and guide the design of more selective derivatives. Advanced proteomic and kinome-wide screening approaches could be employed to systematically identify all kinases and other proteins directly or indirectly modulated by this compound.

Investigation of Resistance Mechanisms in Model Systems

Understanding the mechanisms by which cells develop resistance to tyrosine kinase inhibitors (TKIs) is crucial for improving treatment strategies. While specific resistance mechanisms directly attributed to this compound are not extensively detailed in current literature, general principles of TKI resistance observed with other compounds provide a roadmap for future research. These mechanisms often include the development of secondary mutations in the target kinase (e.g., EGFR T790M mutation), amplification of the target gene or alternative signaling pathways (e.g., MET or EGFR amplification), and activation of bypass pathways (e.g., KRAS/BRAF mutations). mdpi.comdovepress.comnih.gov

Future investigations could involve establishing cell lines resistant to this compound through prolonged exposure in vitro. Subsequent genomic, transcriptomic, and proteomic analyses of these resistant models could reveal specific genetic alterations, epigenetic modifications, or compensatory signaling pathways that confer resistance to AG 213. Such studies would not only elucidate the molecular basis of resistance but also inform strategies to overcome it, potentially through combination therapies with inhibitors targeting these newly identified resistance mechanisms. For example, resistance to other tyrphostins like AG1478 has been linked to multi-drug resistance mechanisms, suggesting a potential area of investigation for AG 213. google.com

Exploration of Unexplored Biological Functions and Pathways (e.g., Microtubule Polymerization)

The known involvement of this compound in cytoskeletal organization and cell motility suggests broader unexplored biological functions. This compound has been shown to interfere with HUVEC focal adhesion and stress fiber formation and to inhibit HUVEC migration, indicating its influence on actin cytoskeleton dynamics. ontosight.aiglpbio.comnih.govmolbiolcell.org Furthermore, its ability to inhibit isoproterenol-induced actin depolymerization in human airway smooth muscle cells highlights a role in regulating actin dynamics. xenbase.org

While this compound's direct impact on microtubule polymerization is not explicitly detailed, related tyrphostins, such as AG-1714, have been shown to disrupt microtubules in living cells, albeit indirectly, by influencing protein tyrosine phosphorylation involved in microtubule dynamics. nih.govgoogle.com This suggests a potential avenue for this compound to exert similar indirect effects on microtubule polymerization or stability, warranting further investigation. Research could explore whether AG 213's influence on cell migration and adhesion extends to indirect modulation of microtubule dynamics, given the intricate interplay between actin and microtubule cytoskeletons in cellular processes.

Development of Advanced Research Tools Utilizing this compound

Given its established activity as an EGF receptor kinase and PTK inhibitor, this compound already serves as a valuable research tool for studying tyrosine kinase signaling pathways. ontosight.aiuni-freiburg.decaymanchem.comglpbio.commedchemexpress.com Future directions involve leveraging its chemical structure and biological activity to develop more advanced research tools. This could include the synthesis of modified versions of AG 213 with enhanced selectivity for specific tyrosine kinases or with improved pharmacokinetic properties for in vivo studies.

The development of affinity probes or biosensors based on this compound could enable real-time tracking of its interactions with target proteins within living cells, providing deeper insights into its mechanism of action and cellular distribution. Furthermore, its use as a scaffold for computer-aided drug design (CADD) could lead to the discovery of novel compounds with desired inhibitory profiles or as part of chemical biology approaches to dissect complex signaling networks. The broader field of tyrphostin research has already demonstrated the potential for developing targeted, non-toxic signal transduction inhibitors and for combining PTK inhibitors with other agents to induce apoptosis, suggesting a path for AG 213 as well. researchgate.netresearchgate.netnih.gov

Q & A

Q. What ethical guidelines apply to preclinical studies involving AG 213 in animal models?

- Methodological Answer : Follow ARRIVE 2.0 guidelines for reporting in vivo experiments. Obtain IACUC approval, specifying AG 213 dosing regimens and humane endpoints. Include data on animal weight, behavior, and organ histopathology in supplementary materials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.